

Spectral Analysis of 6-Chlorochroman-2-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Chlorochroman-2-carboxylic acid

Cat. No.: B3037005

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This guide provides a comprehensive analysis of the spectral data for **6-Chlorochroman-2-carboxylic acid**, a molecule of interest in synthetic chemistry and drug development. As experimental spectra for this specific compound are not readily available in public databases, this document presents a detailed interpretation based on predicted spectral data, grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). This approach offers researchers a robust framework for the identification and characterization of this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

6-Chlorochroman-2-carboxylic acid (CAS No. 40026-24-2) possesses a chroman backbone, a bicyclic system containing a dihydropyran ring fused to a benzene ring.^{[1][2]} The structure is further functionalized with a chlorine atom at the 6-position of the aromatic ring and a carboxylic acid group at the 2-position of the dihydropyran ring. These features give rise to a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **6-Chlorochroman-2-carboxylic acid**, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of **6-Chlorochroman-2-carboxylic acid** is predicted to exhibit distinct signals corresponding to the aromatic, chiral, and aliphatic protons. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-12 ppm, a characteristic feature of carboxylic acids.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) This significant downfield shift is due to deshielding effects from the electronegative oxygen atoms and the anisotropic effect of the carbonyl group.[\[7\]](#)[\[8\]](#)

The protons on the aromatic ring will present as a complex splitting pattern. The proton at position 5 (ortho to the chlorine) is expected to be a doublet, while the protons at positions 7 and 8 will likely appear as a doublet and a doublet of doublets, respectively, due to their coupling with each other.

The protons on the dihydropyran ring, specifically at the C3 and C4 positions, will show characteristic signals for an aliphatic system adjacent to an oxygen atom and an aromatic ring. The proton at the C2 position, being adjacent to the carboxylic acid group, will be deshielded and is expected to appear as a doublet of doublets.

Table 1: Predicted ^1H NMR Chemical Shifts for **6-Chlorochroman-2-carboxylic acid**

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity
COOH	10.0 - 12.0	br s
H-5	~7.2	d
H-7	~6.9	dd
H-8	~6.8	d
H-2	4.5 - 5.0	dd
H-4	2.8 - 3.2	m
H-3	2.0 - 2.5	m

Predicted chemical shifts are estimates based on analogous structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. For **6-Chlorochroman-2-carboxylic acid**, ten distinct signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing in the 165-185 ppm region.[6][8][9] The aromatic carbons will resonate in the 110-160 ppm range, with the carbon bearing the chlorine atom (C-6) and the oxygen-bound carbon (C-8a) being the most deshielded in this region. The aliphatic carbons of the dihydropyran ring will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for **6-Chlorochroman-2-carboxylic acid**

Carbon Assignment	Predicted Chemical Shift (ppm)
C=O	170 - 180
C-8a	150 - 155
C-6	128 - 133
C-4a	125 - 130
C-5	125 - 130
C-7	118 - 123
C-8	115 - 120
C-2	70 - 75
C-4	25 - 30
C-3	20 - 25

Predicted chemical shifts are estimates. The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be crucial to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **6-Chlorochroman-2-carboxylic acid** will be dominated by the characteristic absorptions of the carboxylic acid group.

A very broad O-H stretching band is expected in the region of 2500-3300 cm^{-1} , which is a hallmark of hydrogen-bonded carboxylic acids.^{[8][10][11][12]} This broadness is due to the strong intermolecular hydrogen bonding forming dimers. The C=O stretching vibration of the carbonyl group will appear as a strong, sharp peak between 1700 and 1725 cm^{-1} .^[11] The presence of the aromatic ring will give rise to C=C stretching bands in the 1450-1600 cm^{-1} region and C-H stretching just above 3000 cm^{-1} . The C-O stretching of the ether in the chroman ring and the carboxylic acid will be visible in the 1000-1300 cm^{-1} fingerprint region. The C-Cl stretch is expected to appear in the 600-800 cm^{-1} range.

Table 3: Predicted Key IR Absorption Bands for **6-Chlorochroman-2-carboxylic acid**

Functional Group	Vibration	Predicted Wavenumber (cm^{-1})	Intensity
Carboxylic Acid	O-H Stretch	2500 - 3300	Strong, Very Broad
Carboxylic Acid	C=O Stretch	1700 - 1725	Strong, Sharp
Aromatic Ring	C=C Stretch	1450 - 1600	Medium to Strong
Aromatic Ring	C-H Stretch	> 3000	Medium, Sharp
Ether/Carboxylic Acid	C-O Stretch	1000 - 1300	Medium to Strong
Alkyl Halide	C-Cl Stretch	600 - 800	Medium

Mass Spectrometry (MS)

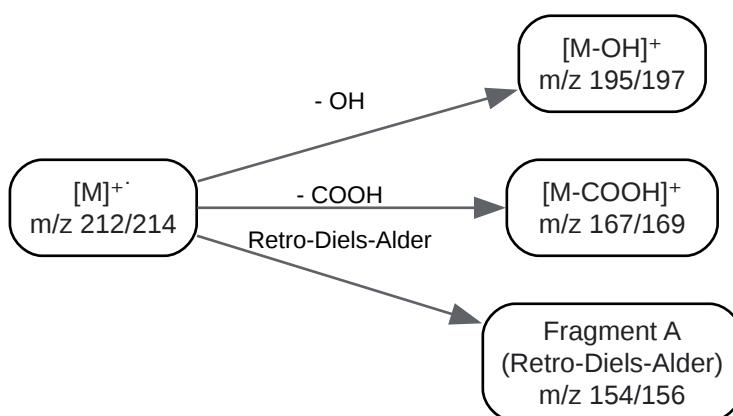
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For **6-Chlorochroman-2-carboxylic acid** ($\text{C}_{10}\text{H}_9\text{ClO}_3$), the molecular weight is 212.63 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M^+) at m/z 212 and an $\text{M}+2$ peak at m/z 214 with an intensity of about one-third of the M^+ peak, which

is characteristic of the presence of a single chlorine atom.

The fragmentation of carboxylic acids often involves the loss of the hydroxyl group (-OH, 17 amu) and the entire carboxyl group (-COOH, 45 amu). A common fragmentation pathway for chroman derivatives involves a retro-Diels-Alder reaction.

Predicted Fragmentation Pathway:



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Caption: Predicted major fragmentation pathways for **6-Chlorochroman-2-carboxylic acid** in EI-MS.

Experimental Protocols

To obtain the spectral data discussed, the following standard methodologies would be employed:

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **6-Chlorochroman-2-carboxylic acid** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

IR Spectroscopy

- Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
- Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample compartment or pure KBr should be collected and subtracted from the sample spectrum.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
- Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of **6-Chlorochroman-2-carboxylic acid**. The outlined NMR, IR, and MS data, based on established chemical principles, serve as a valuable reference for researchers in the synthesis and characterization of this compound and its analogs. The provided protocols offer a standardized approach to obtaining experimental data, which would be the ultimate confirmation of the predicted spectral features.

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